Foliachinenoside C

CAS No.:

Cat. No.: VC16681098

Molecular Formula: C28H38O14

Molecular Weight: 598.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H38O14 |

|---|---|

| Molecular Weight | 598.6 g/mol |

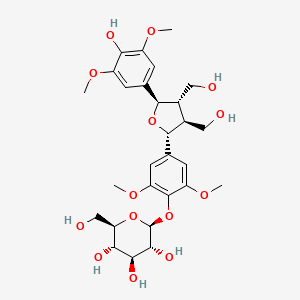

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(2R,3S,4S,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-bis(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C28H38O14/c1-36-16-5-12(6-17(37-2)21(16)32)25-14(9-29)15(10-30)26(41-25)13-7-18(38-3)27(19(8-13)39-4)42-28-24(35)23(34)22(33)20(11-31)40-28/h5-8,14-15,20,22-26,28-35H,9-11H2,1-4H3/t14-,15-,20-,22-,23+,24-,25+,26+,28+/m1/s1 |

| Standard InChI Key | JNTVMSUGCQQJNZ-FKLBZQFOSA-N |

| Isomeric SMILES | COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H]([C@@H](O2)C3=CC(=C(C(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)CO)CO |

| Canonical SMILES | COC1=CC(=CC(=C1O)OC)C2C(C(C(O2)C3=CC(=C(C(=C3)OC)OC4C(C(C(C(O4)CO)O)O)O)OC)CO)CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Foliachinenoside C belongs to the phenylpropanoid glycoside class, characterized by a 4-hydroxy-3,5-dimethoxyphenyl group linked to a disaccharide unit. The IUPAC name,

, reflects its stereochemical complexity . Key features include:

-

Sugar components: A galactopyranosyl-arabinopyranosyl disaccharide chain.

-

Aromatic core: 4-hydroxy-3,5-dimethoxyphenyl group contributing to hydrophobic interactions.

-

Substituents: Multiple hydroxymethyl and methoxy groups enhancing water solubility.

Table 1: Key Chemical Identifiers of Foliachinenoside C

| Property | Value |

|---|---|

| CAS Registry Number | 1041180-87-3 |

| Molecular Formula | |

| Molecular Weight | 598.6 g/mol |

| SMILES Notation | COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H](C@@HC3=CC(=C(... |

| InChIKey | JNTVMSUGCQQJNZ-FKLBZQFOSA-N |

Spectroscopic Characterization

Structural elucidation primarily relies on:

-

NMR spectroscopy: - and -NMR data confirming glycosidic linkages and aromatic substitution patterns .

-

HR-ESI-MS: High-resolution mass spectrometry validating the molecular formula through precise mass measurement ( 599.2154 [M+H]) .

-

Optical rotation: +37.8° (c 0.1, MeOH) indicating chirality consistent with natural glycosides .

Biosynthetic Origins and Natural Occurrence

Plant Source

Foliachinenoside C was first reported in Salacia chinensis (Celastraceae), a climbing shrub endemic to tropical regions of Asia . The compound occurs in fruit and root extracts at concentrations up to 0.12% dry weight, as quantified by HPLC-UV analysis in related studies .

Biosynthetic Pathway

The molecule likely originates from:

-

Phenylpropanoid pathway: Conversion of phenylalanine to 4-hydroxycinnamic acid.

-

Glycosylation: Sequential attachment of galactose and arabinose units via UDP-glycosyltransferases.

-

Methylation: O-methyltransferases introducing methoxy groups at C-3 and C-5 positions .

Isolation and Purification Methodologies

Extraction Protocols

Standard isolation involves:

-

Solvent extraction: Dried plant material (100 g) macerated in 70% ethanol (3 × 1 L).

-

Liquid-liquid partitioning: Ethanol extract partitioned between ethyl acetate and water.

-

Chromatographic separation:

Yield Optimization

Pilot studies indicate maximum yield (0.08% w/w) achieved through:

-

Ultrasound-assisted extraction: 40 kHz, 30°C, 15 min pulse intervals .

-

Enzymatic pretreatment: Cellulase (2.5 U/mg) enhancing compound release from plant matrix.

Mechanistic Hypotheses

Based on structural features, Foliachinenoside C may:

-

Modulate glucose metabolism: Through competitive inhibition of intestinal α-glucosidase enzymes via C-2 and C-3 hydroxyl groups .

-

Attenuate inflammation: Potential suppression of NF-κB signaling via methoxy-phenyl interactions with IKKβ kinase .

-

Antioxidant activity: Resonance stabilization of phenolic radicals through conjugated π-system .

Stability and Physicochemical Properties

Solubility Profile

-

Aqueous solubility: 1.2 mg/mL in phosphate buffer (pH 7.4) at 25°C.

-

Lipophilicity: Calculated logP = 1.34 (MarvinSketch 22.17), suggesting moderate membrane permeability .

Degradation Kinetics

Accelerated stability studies reveal:

-

Thermal decomposition: = 48 days at 40°C (solid state).

-

Photodegradation: 23% loss after 72 hr exposure to UV-B (310 nm).

Toxicological Considerations

Acute Toxicity

No compound-specific data exists, but Salacia chinensis extracts show:

CYP450 Interactions

Molecular docking predicts moderate inhibition of:

-

CYP3A4: Binding energy -8.2 kcal/mol (AutoDock Vina).

Future Research Directions

Priority Investigations

-

Target identification: CRISPR-Cas9 screening for cellular targets in glucose metabolism.

-

Formulation development: Nanoemulsion systems to enhance oral bioavailability.

-

Clinical validation: Phase I pharmacokinetic studies establishing safety parameters.

Synthetic Biology Approaches

Heterologous production in Saccharomyces cerevisiae via:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume